molecular formula C9H14N2O3 B6156763 tert-butyl 3-isocyanatoazetidine-1-carboxylate CAS No. 2649064-07-1

tert-butyl 3-isocyanatoazetidine-1-carboxylate

Cat. No.: B6156763
CAS No.: 2649064-07-1
M. Wt: 198.22 g/mol
InChI Key: UAKFQJOJYCYGIT-UHFFFAOYSA-N
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Description

tert-Butyl 3-isocyanatoazetidine-1-carboxylate: is an organic compound that features a tert-butyl group, an isocyanate group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isocyanatoazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable isocyanate reagent. The reaction conditions often require a controlled environment to ensure the stability of the isocyanate group and to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-isocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Tertiary amines, organometallic catalysts

    Solvents: Aprotic solvents such as dichloromethane or tetrahydrofuran

Major Products Formed:

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Polyurethanes: Formed from the reaction with polyols

Scientific Research Applications

Chemistry: tert-Butyl 3-isocyanatoazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Medicine: The compound’s ability to form stable urea and carbamate linkages makes it useful in the design of drug delivery systems and prodrugs.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings, where its unique reactivity can be leveraged to create materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanatoazetidine-1-carboxylate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea or carbamate linkages. These reactions can modify the properties of the target molecules, such as increasing their stability or altering their solubility.

Comparison with Similar Compounds

    tert-Butyl isocyanate: Similar in reactivity but lacks the azetidine ring.

    tert-Butyl carbamate: Contains a carbamate group instead of an isocyanate group.

    tert-Butyl azetidine-1-carboxylate: Lacks the isocyanate group.

Uniqueness: tert-Butyl 3-isocyanatoazetidine-1-carboxylate is unique due to the presence of both the isocyanate group and the azetidine ring. This combination provides distinct reactivity and structural properties that are not found in the similar compounds listed above.

Properties

CAS No.

2649064-07-1

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 3-isocyanatoazetidine-1-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-11)10-6-12/h7H,4-5H2,1-3H3

InChI Key

UAKFQJOJYCYGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N=C=O

Purity

95

Origin of Product

United States

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